molecular formula C7H7NS B055858 2-Propyn-1-amine, 3-(3-thienyl)- CAS No. 115955-68-5

2-Propyn-1-amine, 3-(3-thienyl)-

Cat. No.: B055858
CAS No.: 115955-68-5
M. Wt: 137.2 g/mol
InChI Key: BSZOKNOPUNPSNH-UHFFFAOYSA-N
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Description

2-Propyn-1-amine, 3-(3-thienyl)- is an organic compound with the molecular formula C7H7NS It is characterized by the presence of a propynyl group attached to an amine and a thienyl group

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other substances at the molecular level. Unfortunately, the specific mechanism of action for “2-Propyn-1-amine, 3-(3-thienyl)-” is not detailed in the sources I found .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propyn-1-amine, 3-(3-thienyl)- can be achieved through several methods. One common approach involves the reaction of propargylamine with a thienyl derivative under specific conditions. The reaction typically requires a catalyst and may involve steps such as deprotonation and nucleophilic substitution .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Propyn-1-amine, 3-(3-thienyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

2-Propyn-1-amine, 3-(3-thienyl)- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, especially for targeting specific enzymes or receptors.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thienyl derivatives and propargylamines, such as:

  • 2-Propyn-1-amine, 3-(2-thienyl)-
  • 2-Propyn-1-amine, 3-(4-thienyl)-
  • 2-Propyn-1-amine, 3-(5-thienyl)-

Uniqueness

2-Propyn-1-amine, 3-(3-thienyl)- is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-thiophen-3-ylprop-2-yn-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NS/c8-4-1-2-7-3-5-9-6-7/h3,5-6H,4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSZOKNOPUNPSNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C#CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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